molecular formula C16H16BrNO2S B2583413 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide CAS No. 337920-97-5

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide

Cat. No.: B2583413
CAS No.: 337920-97-5
M. Wt: 366.27
InChI Key: VYGWQOUAXOADJP-UHFFFAOYSA-N
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Description

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide is an organic compound with the molecular formula C({16})H({16})BrNO(_{2})S This compound is characterized by the presence of a bromophenyl group, a sulfanyl linkage, and a methoxybenzenecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with 4-bromothiophenol and 3-methoxybenzoic acid.

    Formation of Intermediate: The 4-bromothiophenol is reacted with 2-bromoethylamine under basic conditions to form 2-[(4-bromophenyl)sulfanyl]ethylamine.

    Amide Formation: The intermediate is then coupled with 3-methoxybenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

While the compound is primarily synthesized for research purposes, industrial production would likely follow similar synthetic routes with optimization for scale, yield, and purity. This could involve the use of automated synthesis equipment and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH(_{4})).

    Substitution: Nucleophiles such as sodium azide (NaN(_{3})) or thiourea in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Scientific Research Applications

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets through its bromophenyl and sulfanyl groups, potentially affecting various biochemical pathways. These interactions may involve binding to enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide
  • N-{2-[(4-fluorophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide
  • N-{2-[(4-methylphenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide

Uniqueness

N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3-methoxybenzenecarboxamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific halogen bonding interactions, potentially enhancing its binding affinity to certain targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[2-(4-bromophenyl)sulfanylethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2S/c1-20-14-4-2-3-12(11-14)16(19)18-9-10-21-15-7-5-13(17)6-8-15/h2-8,11H,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGWQOUAXOADJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCSC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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